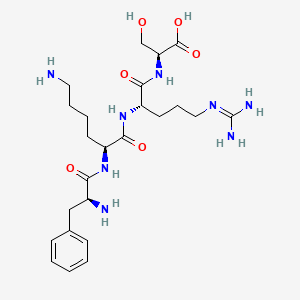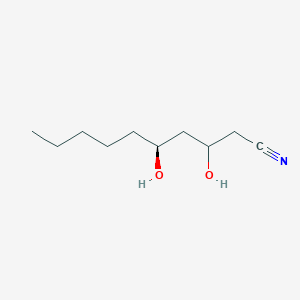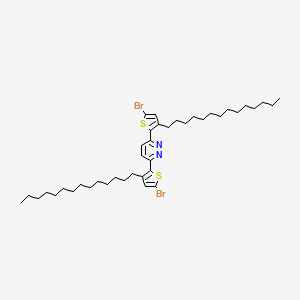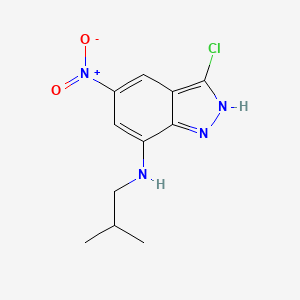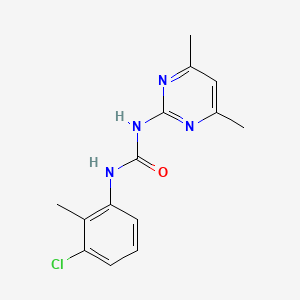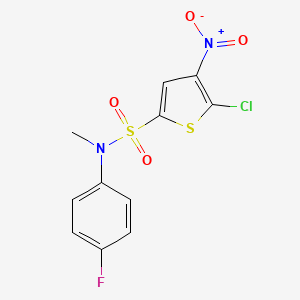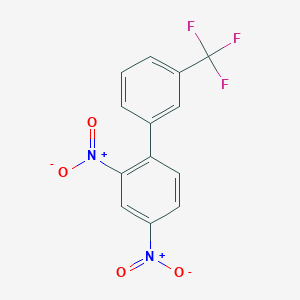
2,4-Dinitro-3'-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C13H8F3N3O4 and a molecular weight of 327.22 g/mol . This compound is characterized by the presence of nitro groups at the 2 and 4 positions, and a trifluoromethyl group at the 3’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl typically involves nitration reactions. The process begins with the nitration of biphenyl compounds using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are carefully monitored to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration reactors with continuous monitoring and control systems to maintain product quality and yield.
Analyse Chemischer Reaktionen
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving aromatic nitration and substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl include:
2,4-Dinitro-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl: Has nitro groups at different positions, affecting its reactivity and applications.
2,4-Dinitro-3’-(methyl)-1,1’-biphenyl: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The presence of the trifluoromethyl group in 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
872604-15-4 |
|---|---|
Molekularformel |
C13H7F3N2O4 |
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
2,4-dinitro-1-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(17(19)20)7-12(11)18(21)22/h1-7H |
InChI-Schlüssel |
JEMTUNFLWSGRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
